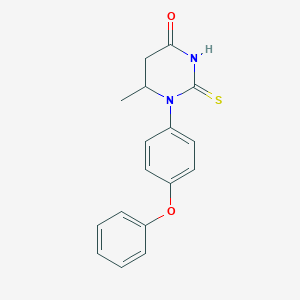
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrimidine ring and a thioxo group. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes in the body, including superoxide dismutase and catalase. It has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
One limitation of using 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects. Additionally, 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has not been extensively studied in humans, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are several potential future directions for research on 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. One area of interest is its potential use as a neuroprotective agent. It has been shown to have antioxidant properties and may be able to protect neurons from damage caused by oxidative stress.
Another area of interest is its potential use in treating cancer. 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to have anti-cancer properties, and further research may help to identify the mechanisms by which it exerts these effects.
Overall, 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is a promising compound that has a range of potential applications in scientific research. Further investigation is needed to fully understand its mechanisms of action and potential uses.
Méthodes De Synthèse
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 4-phenoxyphenyl isothiocyanate with 6-methyl-1,3-dihydro-2H-pyrimidine-2-thione. This reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified using chromatography techniques.
Applications De Recherche Scientifique
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been studied for a variety of scientific research applications, including its potential as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. It has also been investigated for its potential use in treating cancer and other diseases.
Propriétés
Formule moléculaire |
C17H16N2O2S |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
6-methyl-1-(4-phenoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-12-11-16(20)18-17(22)19(12)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,20,22) |
Clé InChI |
AMKSHWPNSOMRCY-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC(=S)N1C2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canonique |
CC1CC(=O)NC(=S)N1C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
![3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282505.png)
![4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282509.png)
![4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)